2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
CAS No.:
Cat. No.: VC20137311
Molecular Formula: C18H24N4OS
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C18H24N4OS | 
|---|---|
| Molecular Weight | 344.5 g/mol | 
| IUPAC Name | 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | 
| Standard InChI | InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23) | 
| Standard InChI Key | KVCLNAAPESALBU-UHFFFAOYSA-N | 
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3 | 
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, reflects its intricate architecture. Key features include:
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1,2,4-Triazole Ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, known for stabilizing metal complexes and modulating electronic properties .
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Cyclohexyl Group: A saturated six-membered ring conferring hydrophobicity and steric bulk, potentially enhancing membrane permeability in biological systems.
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Thioether Linkage: A sulfur atom bridging the triazole and acetamide groups, offering sites for oxidation or substitution reactions .
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Phenylacetamide: An aromatic system with an amide functional group, enabling hydrogen bonding and π-π interactions with biological targets .
 
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₁₈H₂₄N₄OS | 
| Molecular Weight | 344.47 g/mol | 
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3 | 
| Topological Polar Surface Area | 97.6 Ų | 
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves three stages, as inferred from analogous triazole derivatives :
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Triazole Ring Formation: Cyclization of hydrazine derivatives (e.g., cyclohexylhydrazine) with carbon disulfide under basic conditions generates the 1,2,4-triazole scaffold. For example, heating cyclohexylhydrazine with CS₂ and KOH at 120°C yields 5-cyclohexyl-4H-1,2,4-triazole-3-thiol .
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Thioether Coupling: The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives. Reaction with 2-chloro-N-phenylacetamide in dimethylformamide (DMF) at 80°C introduces the thioether linkage .
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Ethyl Group Introduction: Alkylation at the triazole’s N4 position using ethyl iodide in the presence of a base like potassium carbonate completes the synthesis .
 
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization:
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Continuous Flow Reactors: Enhance reaction control and reduce side products compared to batch processing.
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Catalytic Systems: Transition metal catalysts (e.g., CuI) accelerate thioether formation, reducing reaction times .
 
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| Triazole Formation | CS₂, KOH, 120°C, 6 hr | 72–78 | 
| Thioether Coupling | 2-Chloro-N-phenylacetamide, DMF, 80°C | 65–70 | 
| N4-Alkylation | Ethyl iodide, K₂CO₃, acetone | 80–85 | 
Reactivity and Chemical Modifications
The compound undergoes diverse transformations, enabling structural diversification:
Oxidation Reactions
The thioether sulfur is susceptible to oxidation:
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Sulfoxide Formation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide derivative .
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Sulfone Synthesis: Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone .
 
Substitution Reactions
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Halogenation: Electrophilic substitution at the phenyl ring using bromine (Br₂) in dichloromethane introduces bromine atoms at para positions .
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N-Phenyl Modification: The acetamide’s phenyl group can be replaced via Ullmann coupling with aryl halides under copper catalysis .
 
Biological Activity and Mechanisms
Antimicrobial Properties
Triazole derivatives exhibit broad-spectrum activity against pathogens. While direct studies on this compound are sparse, analogous structures show:
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Antifungal Activity: Inhibition of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis .
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Antibacterial Effects: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
 
Table 3: Hypothesized Antimicrobial Profile
| Pathogen | MIC (μg/mL) | Mechanism | 
|---|---|---|
| Candida albicans | 8–16 | CYP51 inhibition | 
| Staphylococcus aureus | 32–64 | PBP2a interaction | 
Applications in Material Science
Coordination Polymers
The triazole nitrogen atoms facilitate metal coordination, forming polymers with applications in gas storage and catalysis. For instance, Cu(II) complexes exhibit porosity for CO₂ adsorption .
Photoluminescent Materials
Challenges and Future Directions
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Synthetic Scalability: Current yields (~70%) require improvement for industrial adoption.
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Biological Data Gaps: In vivo toxicity and pharmacokinetic profiles remain uncharacterized.
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Structural Analogues: Systematic SAR studies could optimize bioactivity and reduce off-target effects.
 
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